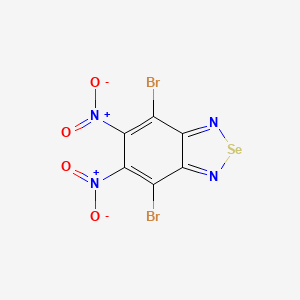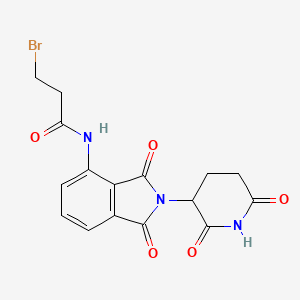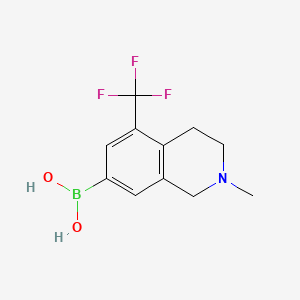
4-(Benzyloxy)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-difluorobenzamide typically involves the following steps:
Benzylation of 2,6-difluorophenol: The initial step involves the benzylation of 2,6-difluorophenol using benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(benzyloxy)-2,6-difluorophenol.
Conversion to Benzamide: The benzyloxy-substituted phenol is then converted to the corresponding benzamide by reacting it with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 4-(Benzyloxy)-2,6-difluorobenzoic acid.
Reduction: 4-(Benzyloxy)-2,6-difluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,6-difluorobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and fluorine groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of fluorine atoms.
4-(Benzyloxy)-2,6-dichlorobenzamide: Contains chlorine atoms instead of fluorine.
4-(Benzyloxy)-2,6-dimethylbenzamide: Contains methyl groups instead of fluorine.
Uniqueness: 4-(Benzyloxy)-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C14H11F2NO2 |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
2,6-difluoro-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H11F2NO2/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18) |
InChI Key |
OTYVWKKJUDYWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


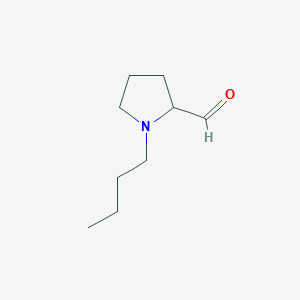


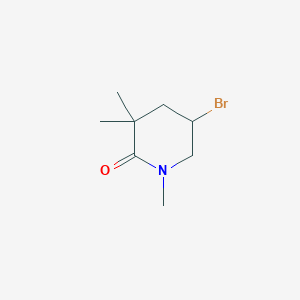
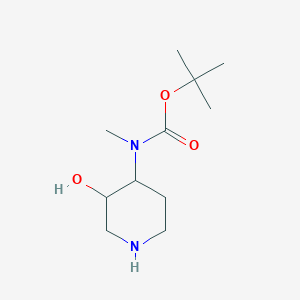
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
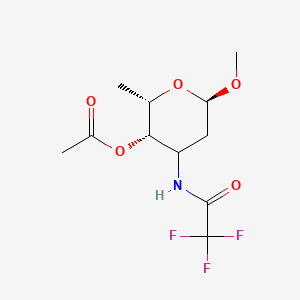

amine](/img/structure/B14768872.png)
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

